molecular formula C10H13NO2 B13169833 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde

Cat. No.: B13169833
M. Wt: 179.22 g/mol
InChI Key: ZEIZIEOOAZTGMS-UHFFFAOYSA-N
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Description

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is a furan-2-carbaldehyde derivative substituted at the 5-position with a cyclobutyl(methyl)amino group. Its molecular formula is C₁₀H₁₃NO₂ (calculated based on structural analogs in ). The cyclobutyl group introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents like cyclopropyl or ethyl groups.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-[cyclobutyl(methyl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-11(8-3-2-4-8)10-6-5-9(7-12)13-10/h5-8H,2-4H2,1H3

InChI Key

ZEIZIEOOAZTGMS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method provides good to high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component condensation reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-carboxylic acid.

    Reduction: Formation of 5-[Cyclobutyl(methyl)amino]furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key furan-2-carbaldehyde derivatives with varying 5-position substituents:

Compound Name Substituent at 5-Position Molecular Formula CAS Number Key References
5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde Cyclopropyl(methyl)amino C₉H₁₁NO₂ 1250851-34-3
5-[Ethyl(methyl)amino]furan-2-carbaldehyde Ethyl(methyl)amino C₈H₁₁NO₂ 1248946-92-0
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl C₇H₈O₃ 1917-64-2
5-Hydroxymethylfuran-2-carbaldehyde (HMF) Hydroxymethyl C₆H₆O₃ 67-47-0
5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde 4-Methyl-2-nitrophenyl C₁₂H₉NO₄ 425645-31-4
Key Observations:
  • Lipophilicity: Cyclobutyl and cyclopropyl groups enhance lipophilicity compared to HMF’s polar hydroxymethyl group.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde) increase the aldehyde’s electrophilicity, enhancing reactivity in nucleophilic additions.

Reactivity in Condensation Reactions

demonstrates that 5-aryl/heteroaryl furan-2-carbaldehydes undergo Knoevenagel condensations with active methylene compounds (e.g., malononitrile, rhodanine). Reactivity trends include:

  • Electron-Deficient Aldehydes : Nitro-substituted derivatives (e.g., 5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde) react faster due to increased electrophilicity.
  • Steric Hindrance : Bulky substituents (e.g., cyclobutyl) may slow reaction rates compared to smaller groups like methoxymethyl.

Biological Activity

5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various studies, focusing on its pharmacological implications.

Chemical Structure and Properties

  • Molecular Formula : C11H13N1O2
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde

The compound features a furan ring, which is known for its biological activity, combined with a cyclobutyl group that enhances its structural diversity and potential interactions with biological targets.

Synthesis

The synthesis of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde typically involves the reaction of cyclobutyl amines with furan derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

The biological activity of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For instance, it may interact with enzymes in the cytochrome P450 family, which play a crucial role in drug metabolism and synthesis.
  • Receptor Modulation : Preliminary studies suggest that this compound might act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Pharmacological Studies

  • Anticancer Activity : In vitro studies have demonstrated that 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against glioblastoma and breast cancer cells at low concentrations, comparable to established chemotherapeutics.
    Cell LineIC50 (µM)Reference
    Glioblastoma0.5
    Breast Adenocarcinoma0.75
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against several bacterial strains, showing promising results that warrant further investigation into its use as an antibiotic agent.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through the modulation of GABAergic pathways, making it a candidate for further studies in neurodegenerative disease models.

Study on Anticancer Activity

A recent study evaluated the effects of 5-[Cyclobutyl(methyl)amino]furan-2-carbaldehyde on glioblastoma cells. The results indicated that treatment led to significant apoptosis characterized by chromatin condensation and cell shrinkage, typical markers of programmed cell death. The study highlighted the compound's ability to induce cytotoxicity at nanomolar concentrations, suggesting a strong therapeutic potential for glioblastoma treatment.

Neuropharmacological Assessment

In another study focusing on neuropharmacology, the compound was tested for its effects on neurotransmitter levels in rodent models. Results indicated an increase in GABA levels following administration, suggesting a mechanism that could be beneficial in treating anxiety disorders.

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